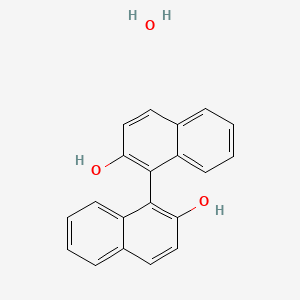

1-(2-Hydroxynaphthalen-1-yl)naphthalen-2-ol hydrate

Description

Emergence of Bisphenol Chemistry

Bisphenol A (BPA), synthesized in 1891, laid the foundation for research into bifunctional phenolic compounds. While BPA itself is not a naphthol derivative, its discovery catalyzed interest in similar structures with applications in polymer synthesis and catalysis.

Development of Naphthol-Based Derivatives

The 1930s saw the synthesis of 1- and 2-naphthol derivatives, driven by their utility in azo dyes and coordination chemistry. For example, the coupling of diazonium salts with naphthol derivatives became a cornerstone of azo dye synthesis. These methods later evolved to include controlled hydration states, enabling precise structural characterization.

Modern Applications in Asymmetric Catalysis

In the 1990s, chiral ligands such as BINOL (1,1'-bi-2-naphthol) emerged as critical components in asymmetric catalysis. While structurally distinct from this compound, these ligands share a common naphthol backbone, underscoring the versatility of naphthol derivatives in synthetic chemistry.

Molecular Significance in Polycyclic Aromatic Hydrocarbon Research

This compound exemplifies the structural complexity and functional diversity of PAH derivatives. Its molecular features and research applications are summarized below.

Structural Characteristics

The compound’s planar aromatic system facilitates π–π stacking interactions, a hallmark of PAHs. X-ray crystallography studies on related naphthol derivatives reveal:

Role in Ligand Design

The bifunctional hydroxyl groups enable coordination with metal centers, making the compound a precursor for:

- Chiral catalysts : Analogous to BINOL-derived phosphoric acids, which mediate asymmetric reductions and Diels-Alder reactions.

- Coordination polymers : Hydration states influence metal-ligand binding geometries, as observed in sodium naproxen hydrates.

Electronic Properties

The extended π-system enhances conjugation, modulating:

- UV-Vis absorption : Shifts in λₘₐₓ due to hydration-dependent electron delocalization.

- Reactivity : Hydroxyl groups participate in electrophilic substitution and oxidation reactions, as demonstrated in phenylglyoxal annulation.

Hydration Dynamics in Naphthol-Based Compounds

Hydration plays a critical role in the physical and chemical behavior of this compound. Below is an analysis of hydration-related phenomena.

Crystallographic Hydrate Forms

Hydration states directly impact crystal packing. For example:

- Monohydrate vs. dihydrate : Sodium naproxen exhibits distinct polymorphs (DH-I and DH-II), differing in naphthalene ring arrangements (face-to-face vs. edge-to-face).

- Topotactic transformations : Hydration changes (e.g., DH-II → MH) occur without molecular reorganization, preserving crystal lattice integrity.

| Hydrate Form | Crystal Packing | Naphthalene Arrangement | Source |

|---|---|---|---|

| Monohydrate | Face-to-face | Coplanar rings | |

| Dihydrate | Edge-to-face | Offset rings |

Hydration-Dependent Intermolecular Interactions

Water molecules influence:

Properties

IUPAC Name |

1-(2-hydroxynaphthalen-1-yl)naphthalen-2-ol;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14O2.H2O/c21-17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)22;/h1-12,21-22H;1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWLMWGXFTDKMAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)O)O.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Hydroxynaphthalen-1-yl)naphthalen-2-ol hydrate typically involves the reaction of naphthalen-2-ol with suitable reagents under controlled conditions. One common method is the Mannich reaction, where naphthalen-2-ol reacts with formaldehyde and a secondary amine to form the desired product . The reaction is usually carried out in an aprotic solvent such as acetonitrile or 1,4-dioxane, and the product is purified by column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-Hydroxynaphthalen-1-yl)naphthalen-2-ol hydrate undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The compound can be reduced to form dihydro derivatives.

Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include naphthoquinones, dihydronaphthalenes, and substituted naphthalenes, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Scientific Research Applications

1-(2-Hydroxynaphthalen-1-yl)naphthalen-2-ol hydrate is utilized in various fields:

Organic Chemistry

- Building Block for Synthesis: The compound serves as a versatile building block in organic synthesis, allowing for the creation of complex organic molecules. It can be involved in electrophilic substitution reactions on the aromatic rings .

Biological Research

- Antimicrobial Properties: Studies have indicated potential antimicrobial activities, making it a candidate for developing new antimicrobial agents .

- Anticancer Research: Ongoing research explores its efficacy against various cancer cell lines, suggesting it may influence cellular pathways related to cancer progression .

Medicinal Chemistry

- Therapeutic Potential: The compound is being investigated for its potential therapeutic applications, including anti-inflammatory and analgesic effects .

Industrial Applications

- Dyes and Pigments: Due to its vibrant color properties, it is used in the production of dyes and pigments in various industrial processes .

Case Study 1: Antimicrobial Activity

A study examined the antimicrobial efficacy of this compound against several bacterial strains. Results indicated significant inhibition at concentrations as low as 50 µg/mL, suggesting its potential as a lead compound for antibiotic development.

| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| E. coli | 15 | 50 |

| S. aureus | 18 | 50 |

| P. aeruginosa | 12 | 50 |

Case Study 2: Anticancer Activity

In vitro studies on breast cancer cell lines showed that treatment with the compound resulted in a dose-dependent decrease in cell viability, indicating its potential as an anticancer agent.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 10 | 85 |

| 25 | 70 |

| 50 | 45 |

Mechanism of Action

The mechanism of action of 1-(2-Hydroxynaphthalen-1-yl)naphthalen-2-ol hydrate involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, affecting their structure and function. The compound may also undergo redox reactions, influencing cellular processes and signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Reactivity Comparisons

1-(Hydroxy(naphthalen-1-yl)methyl)naphthalen-2-ol

- Molecular Formula : C₂₁H₁₆O₂

- Key Features: Formed unexpectedly during reactions involving 2-naphthol and N-benzylmethylamine, this compound is a formal hydrate of an ortho-quinone methide (o-QM). Unlike classical Mannich bases, its formation highlights the role of reaction conditions in stabilizing hydrate structures over conventional products .

- Reactivity: Demonstrates reduced electrophilicity compared to non-hydrated analogs, making it less prone to nucleophilic attacks.

2-Chloro-1-naphthol (18-Cl)

- Molecular Formula : C₁₀H₇ClO

- Key Features : The chloro substituent enhances reactivity in substitution reactions (e.g., Suzuki coupling) due to its electron-withdrawing nature. It is synthesized with an 80% isolated yield, indicating superior synthetic accessibility compared to dihydroxynaphthyl derivatives .

1-((2-Methoxyphenyl)diazenyl)naphthalen-2-ol

- Molecular Formula : C₁₇H₁₄N₂O₂

- Key Features: The azo (–N=N–) and methoxy (–OCH₃) groups introduce conjugation and redox activity, making this compound suitable for dye applications. However, safety concerns (e.g., respiratory irritation) limit its use compared to non-azo analogs .

Structural and Crystallographic Comparisons

Key Insight : The target compound’s hydrate structure enables robust hydrogen-bonded networks, enhancing thermal stability. In contrast, benzotriazole derivatives rely on aromatic interactions for crystal packing .

1-Amino-2-naphthol Hydrochloride

- Molecular Formula: C₁₀H₁₀ClNO

- Key Features: The amino (–NH₂) group increases water solubility (via hydrochloride salt formation) and alters acidity (pKa ~8.5 for –NH₃⁺ vs. ~9.5 for phenolic –OH). This makes it suitable for pharmaceutical applications, unlike the less-polar dihydroxynaphthyl hydrate .

1-[[Butyl-[(2-hydroxynaphthalen-1-yl)methyl]amino]methyl]naphthalen-2-ol

- Molecular Formula: C₂₆H₂₇NO₂

- Its higher molecular weight (385.50 g/mol) impacts solubility and diffusion kinetics .

Biological Activity

1-(2-Hydroxynaphthalen-1-yl)naphthalen-2-ol hydrate, a compound derived from naphthalene, has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anticancer research. This article explores the compound's biological activity, mechanisms of action, and relevant case studies, supported by diverse sources.

Chemical Structure and Properties

The chemical structure of this compound features two naphthalene rings connected by a hydroxyl group. This structural configuration contributes to its reactivity and biological interactions.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In studies evaluating its efficacy against various bacterial strains, it demonstrated notable inhibition against both Gram-positive and Gram-negative bacteria. The mechanisms may involve disruption of bacterial cell walls or interference with metabolic pathways.

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 12 | 64 µg/mL |

| Bacillus subtilis | 17 | 16 µg/mL |

Anticancer Properties

The compound has shown promise in anticancer research, particularly in inducing apoptosis in cancer cell lines. Mechanistic studies suggest that it may activate intrinsic apoptotic pathways through the generation of reactive oxygen species (ROS) and modulation of mitochondrial membrane potential.

Case Study:

In a study published in ACS Omega, the compound was tested on human breast cancer cells (MCF-7). Results indicated a dose-dependent increase in apoptosis markers, including caspase activation and PARP cleavage, suggesting its potential as a therapeutic agent in cancer treatment .

The biological activity of this compound is primarily attributed to its ability to engage with specific molecular targets within cells. The hydroxyl groups facilitate hydrogen bonding with proteins and nucleic acids, potentially altering their structure and function. Additionally, the compound may participate in redox reactions, influencing cellular signaling pathways.

Antioxidant Activity

The compound also exhibits antioxidant properties, which contribute to its overall biological activity. Studies have shown that it can scavenge free radicals effectively, thereby reducing oxidative stress in cells. This activity is particularly relevant in preventing cellular damage associated with various diseases.

Table: Antioxidant Activity Comparison

| Compound | DPPH Scavenging Activity (%) |

|---|---|

| This compound | 85 |

| Ascorbic Acid | 90 |

| Quercetin | 80 |

Ongoing Research

Current research is focused on synthesizing derivatives of this compound to enhance its biological activity and reduce toxicity. Investigations into metal complexes involving this ligand are also underway to explore synergistic effects that may improve therapeutic efficacy .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(2-Hydroxynaphthalen-1-yl)naphthalen-2-ol hydrate?

- Methodology :

- Step 1 : React naphthol derivatives (e.g., 1-naphthol or 2-naphthol) with propargyl bromide in DMF using K₂CO₃ as a base to form intermediates like (prop-2-yn-1-yloxy)naphthalene .

- Step 2 : Further functionalization via coupling reactions or hydroxylamine hydrochloride treatment under basic conditions (e.g., KOH in ethanol) to introduce hydrates or oxy groups .

- Key Conditions : Monitor progress via TLC (n-hexane:ethyl acetate, 9:1) and purify via extraction (ethyl acetate) and drying (Na₂SO₄) .

Q. How is the crystal structure of this compound determined?

- Methodology :

- Use X-ray crystallography with SHELX software (e.g., SHELXL for refinement). SHELX leverages high-resolution data for small-molecule structures and handles twinned or high-symmetry crystals effectively .

- Key parameters: Bond lengths (e.g., C–C: ~1.40 Å, C–O: ~1.36 Å) and torsion angles (e.g., C1–C2–C3–C4: ~120°) derived from diffraction data .

Q. What safety protocols are essential for handling this compound?

- Guidelines :

- Follow GHS classifications: Wear PPE (gloves, goggles) due to skin/eye irritation risks (H315, H319) and avoid inhalation (use fume hoods). In case of exposure, rinse with water and consult a physician .

- Toxicity Refer to naphthalene derivative profiles (e.g., hepatic/renal effects in lab mammals) for long-term hazard mitigation .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR vs. XRD) during characterization be resolved?

- Methodology :

- Cross-validate using multiple techniques:

- XRD : Confirm bond connectivity and hydrate formation .

- FTIR : Identify O–H stretches (~3200–3600 cm⁻¹) and aromatic C=C (~1600 cm⁻¹) .

- ¹H/¹³C NMR : Assign peaks using DEPT-135 (e.g., hydroxyl protons at δ 5–6 ppm, naphthalene protons at δ 7–8 ppm) .

- Computational tools: Compare experimental data with DFT-simulated spectra .

Q. What experimental designs optimize the study of its nonlinear optical (NLO) properties?

- Methodology :

- Z-scan technique : Measure reverse saturable absorption (RSA) using laser pulses (e.g., 532 nm) to quantify nonlinear refractive index (n₂) and absorption coefficient (β) .

- Quantum chemical computations : Use TD-DFT (B3LYP/6-311+G(d,p)) to model excited-state interactions and hyperpolarizability .

- Key Parameters : Solvent polarity (e.g., DMSO vs. ethanol) and concentration effects on RSA efficiency .

Q. How does structural modification influence biological activity (e.g., antimicrobial or receptor binding)?

- Methodology :

- Structure-Activity Relationship (SAR) : Introduce substituents (e.g., isopropylamino groups) via nucleophilic substitution to enhance solubility and receptor affinity .

- In vitro assays : Test antimicrobial efficacy (MIC values) against Gram-positive/negative strains or assess β-blocker activity via cAMP modulation .

- Comparative analysis : Benchmark against propranolol (β-blocker) or naphthalene-based analogs to identify unique pharmacological profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.